molecular formula C8H5BrN2O B2619941 7-bromo-1,5-naphthyridin-2(1H)-one CAS No. 959616-36-5

7-bromo-1,5-naphthyridin-2(1H)-one

Cat. No. B2619941
CAS RN: 959616-36-5
M. Wt: 225.045
InChI Key: TWFKBNQKSWQBDC-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridin-2(1H)-one, also known as 7-bromonaphthyridine, is a heterocyclic organic compound with a molecular formula of C7H5BrN2O. It is a colorless solid that is soluble in organic solvents. 7-Bromonaphthyridine has a wide range of applications in organic synthesis and drug discovery. It is also used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

7-Bromonaphthyridine has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds, such as coumarin, quinoline, and indole derivatives. It is also used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 7-bromo-1,5-naphthyridin-2(1H)-onehyridine is used in the synthesis of various dyes, such as fluorescein and rhodamine derivatives. Furthermore, it is used in the synthesis of various fluorescent probes, such as fluorescein-labeled antibodies and DNA probes.

Mechanism Of Action

7-Bromonaphthyridine is an electron-rich heterocyclic compound that can be used as a nucleophile in organic synthesis. In the presence of a base, it can react with electrophiles, such as alkyl halides, to form carbon-carbon bonds. The reaction is usually carried out in an aqueous medium and the product is purified by recrystallization.
Biochemical and Physiological Effects
7-Bromonaphthyridine has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of several enzymes, including cyclooxygenase-2, xanthine oxidase, and nitric oxide synthase. It has also been found to be an inhibitor of the growth of certain cancer cell lines. In addition, 7-bromo-1,5-naphthyridin-2(1H)-onehyridine has been found to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

7-Bromonaphthyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is a relatively stable compound, and it is soluble in organic solvents. However, it is important to note that it is a strong oxidizing agent, and it should be handled with care.

Future Directions

7-Bromonaphthyridine has a wide range of potential applications in organic synthesis and drug discovery. In the future, it may be used in the synthesis of novel heterocyclic compounds and pharmaceuticals. In addition, it may be used in the synthesis of fluorescent probes for use in biomedical research. Furthermore, it may be used in the synthesis of agrochemicals, such as herbicides and insecticides. Finally, it may be used in the synthesis of dyes and optical materials.

properties

IUPAC Name

7-bromo-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFKBNQKSWQBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1,5-naphthyridin-2(1H)-one

Synthesis routes and methods I

Procedure details

To a solution of 0.50 g of 3-bromo-1,5-naphthyridin-5-oxide in 10 mL of chloroform, 0.51 g of p-toluenesulfonyl chloride, 1.04 g of potassium carbonate and 3 mL of water were added, and the mixture was stirred at room temperature overnight. Thereto were added water and chloroform, and the solid was filtered off to obtain 0.39 g of 7-bromo-1,5-naphthyridin-2(1H)-one as a white solid.
Name
3-bromo-1,5-naphthyridin-5-oxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo-1,5-naphthyridine-5-oxide (C-3) (70.0 g, 311 mmol, 1.0 eq) and 4-toluolsulfonyl chloride (71.16 g, 373 mmol, 1.2 eq) in CHCl3 (1200 mL) was added a solution of potassium carbonate (146 g, 1056 mmol, 3.4 eq) in H2O (500 mL) at RT. The resulting mixture was stirred overnight and diluted with H2O (500 mL). The solid was collected by filtration, washed with water, dried in vacuo to afford the desired product 7-bromo-1,5-naphthyridin-2(1H)-one (C-4) (28.8 g, 41.2% yield). 1H NMR (300 MHz, DMSO-d6) δ: 11.90 (bs, 1H), 8.51 (s, 1H), 7.88 (d, J=9.6 Hz, 1H), 7.81 (s, 1H), 6.74 (d, J=9.6 Hz, 1H); ESI-MS m/z: 225.1 [M+H]+.
Name
3-bromo-1,5-naphthyridine-5-oxide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
71.16 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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